![molecular formula C22H14ClF3N4O B2389550 3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile CAS No. 1797034-77-5](/img/structure/B2389550.png)
3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a trifluoromethyl group, a carbonyl group, and an indole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation of secondary amines has been reported . This could potentially be applied to the synthesis of this compound, although the exact conditions and reagents would likely need to be optimized.Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of several different functional groups. The pyridazine ring, for example, is a six-membered ring with two nitrogen atoms . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one other carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite reactive and could potentially undergo various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s polarity .Mechanism of Action
Indole Derivatives
The indole moiety is a common structure in many bioactive compounds, including pharmaceutical drugs. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
6-Chloropyridazin-3-yl Derivatives
Compounds containing a 6-chloropyridazin-3-yl group have been found to be active as nicotinic agents, showing affinity towards the neuronal nicotinic acetylcholine receptors (nAChRs) .
properties
IUPAC Name |
acetonitrile;[3-(6-chloropyridazin-3-yl)indol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O.C2H3N/c21-18-9-8-16(25-26-18)15-11-27(17-7-2-1-6-14(15)17)19(28)12-4-3-5-13(10-12)20(22,23)24;1-2-3/h1-11H;1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGGWWZMYWFHNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NN=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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